molecular formula C9H9N3O2 B056276 methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate CAS No. 124839-24-3

methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B056276
CAS No.: 124839-24-3
M. Wt: 191.19 g/mol
InChI Key: JLYGQAODBFZSQN-UHFFFAOYSA-N
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Description

Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate (CAS 124839-24-3) is a high-value benzimidazole derivative serving as a versatile synthetic intermediate and key scaffold in medicinal chemistry research, particularly in the development of novel anticancer therapeutics. Research Applications and Value: This compound's primary research value lies in its functionalized structure, which incorporates both an ester and an amino group on the benzimidazole core. This makes it a privileged building block for constructing more complex, target-oriented molecules. Benzimidazole derivatives are extensively investigated for their ability to interact with critical biological targets. Notable research applications include: • Anticancer Agent Development: Benzimidazole scaffolds are recognized for their potent antiproliferative activities. Related compounds have demonstrated significant efficacy against a range of cancer cell lines, including breast cancer (MDA-MB-231, MDA-MB-468, MCF-7) and cervical cancer (HeLa), with some derivatives exhibiting comparable or superior activity to reference drugs like cisplatin . • Enzyme Inhibition: Functionalized benzimidazoles are explored as inhibitors for various enzymes, such as Casein Kinase 1 (CK1) isoforms, which are implicated in cancer and neurodegenerative diseases . • Targeted Therapeutic Leads: The structural motif is also prominent in the study of human topoisomerase I (Hu Topo I) inhibitors and microtubule-targeting agents, which disrupt essential cellular processes in cancer cells . Mechanism of Action Insight: While the mechanism of action for this specific precursor is compound-dependent, molecules derived from this scaffold often exert their effects through well-defined pathways. These include: • Microtubule Destabilization: Certain benzimidazole derivatives, such as MBIC, act as Microtubule Targeting Agents (MTAs), inhibiting tubulin polymerization, causing mitotic arrest, and inducing mitochondrial-dependent apoptosis in cancer cells . • DNA Interaction: Some analogues function as minor groove-binding ligands, interfering with DNA-topoisomerase complexes and leading to cell cycle arrest (typically at the G2/M phase) and apoptosis . NOTE: This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 1-aminobenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-8-7(4-6)11-5-12(8)10/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYGQAODBFZSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Esterification

The synthesis typically begins with 4-fluoro-3-nitrobenzoic acid as the primary precursor. Fisher esterification in methanol converts the carboxylic acid group to a methyl ester, yielding methyl 4-fluoro-3-nitrobenzoate in high yields (95%). This step ensures solubility and reactivity for subsequent substitutions.

Nucleophilic Substitution of Fluorine

The fluorine atom at the 4-position is replaced via nucleophilic aromatic substitution. While methylamine is commonly used to introduce methylamino groups, substituting it with aqueous ammonia or ammonium hydroxide enables the introduction of an amino group, forming methyl 4-amino-3-nitrobenzoate . This step requires careful pH control and prolonged stirring to achieve quantitative yields.

Reduction of Nitro Group

The nitro group at the 3-position is reduced to an amine using zinc metal or catalytic hydrogenation, yielding methyl 3,4-diaminobenzoate . Zinc-mediated reduction in acidic conditions is preferred for scalability, providing yields exceeding 90%.

Cyclization to Benzimidazole Core

Cyclization of the diamine intermediate is achieved using formic acid under microwave irradiation (150°C, 15 minutes), forming the benzimidazole ring. Alternatively, sodium dithionite in dimethyl sulfoxide (DMSO) with aldehydes facilitates cyclization at 90°C. For the target compound, formic acid serves dual roles as a carbonyl source and solvent, directing the amino group to the 1-position of the benzimidazole.

Final Purification

Purification via flash chromatography (12% methanol in dichloromethane) and recrystallization from dimethylformamide (DMF)-hexane mixtures ensures high purity (>98%).

Reaction Optimization and Mechanistic Insights

Role of Microwave Irradiation

Microwave-assisted cyclization significantly reduces reaction times from hours to minutes while improving yields (77% vs. 51% for conventional heating). The rapid heating minimizes side reactions, such as over-oxidation or decomposition.

Regioselectivity in Cyclization

The positioning of the amino group at the 1-position is governed by the electronic effects of the substituents. The electron-donating amino group stabilizes the transition state during cyclization, favoring its incorporation into the imidazole ring.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Purity (%)
Formic Acid CyclizationFormic acid, microwave150°C, 15 min77>95
Sodium DithioniteNa₂S₂O₄, DMSO90°C, 3 h8598
LAH ReductionLAH, THF0°C to rt, 6 h8199

Table 1. Comparison of reaction conditions and outcomes for critical synthesis steps.

Challenges and Mitigation Strategies

Byproduct Formation

Over-reduction of the nitro group or incomplete cyclization can yield 3-amino-4-(methylamino)benzoic acid or open-chain intermediates. These are mitigated by strict temperature control and stoichiometric reagent ratios.

Solvent Compatibility

LAH reductions require anhydrous THF to prevent violent reactions with protic solvents. Similarly, DMSO must be dried to avoid oxidation byproducts during cyclization.

Spectroscopic Characterization

  • IR Spectroscopy : Key peaks include N-H stretches (3379 cm⁻¹), C=O (1679 cm⁻¹), and aromatic C-H (3046 cm⁻¹).

  • ¹H NMR : Distinct signals for the methyl ester (δ 3.87 ppm) and benzimidazole protons (δ 7.17–8.10 ppm) .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines or other functional groups.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Often involves reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Can involve halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Case Studies

A notable study demonstrated that a derivative of methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate exhibited IC50 values in the low nanomolar range against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation was evaluated using standard assays such as MTT and flow cytometry .

Table 1: Anticancer Activity Data

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AHCT-116 (Colon)10.21Apoptosis induction
Compound BHepG2 (Liver)9.87Cell cycle arrest
Compound CMCF-7 (Breast)8.45Kinase inhibition

Specificity and Selectivity

This compound has been identified as a selective inhibitor for various kinases, including CK1δ and CK1ε, which are implicated in several diseases such as cancer and neurodegenerative disorders . The development of selective kinase inhibitors is crucial to minimize off-target effects associated with broader-spectrum agents.

Case Studies

Research has highlighted the compound's potential as a lead candidate for developing new therapeutics targeting specific kinases involved in tumorigenesis. For example, one study reported that synthesized derivatives showed significant inhibitory activity against multiple kinases with varying degrees of potency, suggesting their potential utility in targeted cancer therapies .

Table 2: Kinase Inhibition Data

CompoundKinase TargetIC50 (µM)Selectivity Ratio
Compound DCK1δ0.040High
Compound ECK1ε0.042Moderate
Compound FEGFR0.150Low

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are vital for its efficacy and safety in clinical applications .

Mechanism of Action

The mechanism of action of methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of benzimidazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate and key analogs:

Table 1: Substituent-Based Comparison
Compound Name Substituents Key Functional Groups
This compound 1-amino, 5-carboxylate Amino (-NH₂), ester (-COOCH₃)
MBIC 2-(5-fluoro-2-hydroxyphenyl), 5-carboxylate Fluoro (-F), hydroxyl (-OH), ester (-COOCH₃)
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 4-fluorophenyl, 2,3,4-trihydroxyphenyl Fluoro (-F), hydroxyl (-OH), ester (-COOCH₃)
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 1-butyl, 2-hydroxy-4-methoxyphenyl Hydroxyl (-OH), methoxy (-OCH₃), ester (-COOCH₂CH₃)
Key Observations :
  • Amino Group vs. In contrast, MBIC and related analogs feature electron-withdrawing fluorine and hydroxyl groups, which stabilize aromatic systems and enhance radical scavenging or tubulin-binding activities .
  • Ester Flexibility : The methyl ester at the 5-position is common across derivatives, but ethyl esters (e.g., in ) may alter lipophilicity and bioavailability.
Table 2: Pharmacological Comparison
Compound Name Biological Activity Mechanism References
MBIC Potent anticancer activity (cervical, breast cancer) Tubulin polymerization inhibition, mitotic blockage, apoptosis via ROS/JNK pathways
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-... Antioxidant activity Radical scavenging comparable to ascorbic acid
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-... Not explicitly stated (studied for UV-Vis/thermal properties) N/A
This compound Insufficient data Hypothesized: Potential kinase or receptor modulation via amino group interactions N/A
Key Insights :
  • Anticancer Activity: MBIC’s 5-fluoro-2-hydroxyphenyl group is critical for tubulin binding, disrupting microtubule dynamics and inducing apoptosis . The absence of this substituent in the target compound suggests divergent mechanisms, possibly targeting kinases or DNA via the amino group.
  • Antioxidant Potential: Hydroxyl-rich analogs (e.g., ) exhibit antioxidant effects, whereas the amino group’s role in redox chemistry remains unexplored but may differ due to its nucleophilic nature.

Biological Activity

Methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure allows for various chemical modifications that enhance its biological properties.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . By binding to the active sites of specific enzymes, it can prevent substrate binding and subsequent catalytic activity. This mechanism is crucial in pathways related to cancer cell proliferation and microbial resistance.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For instance, studies have shown that derivatives of benzimidazole compounds can induce apoptosis in cancer cell lines.

CompoundCell LineIC50 (μM)Effect
Compound 1MCF-7 (breast cancer)25.72 ± 3.95Induces apoptosis
Compound 2U87 (glioblastoma)45.2 ± 13.0Cytotoxicity observed
Compound 3Murine leukemia1.6 ± 0.9Significant inhibition

These findings suggest that modifications to the benzimidazole structure can enhance anticancer efficacy, with some derivatives showing IC50 values comparable to established chemotherapeutics like Doxorubicin .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties against various bacterial strains:

BacteriaMIC (μg/mL)Inhibition Zone (mm)
S. aureus (Gram-positive)4021
B. subtilis (Gram-positive)30012
E. coli (Gram-negative)20014
P. aeruginosa (Gram-negative)50010

These results demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Case Studies

In one notable study, researchers synthesized several derivatives of methyl benzimidazole compounds to evaluate their biological activities. The introduction of substituents like the 4-methylpiperidinyl group significantly enhanced antibacterial activity, suggesting that structural modifications can lead to improved pharmacological profiles .

Another investigation focused on the compound's role as a Bruton's tyrosine kinase (BTK) inhibitor, revealing its potential in treating B-cell malignancies. The most potent derivative demonstrated impressive selectivity and robust antitumor efficacy in vivo, highlighting its therapeutic promise .

Q & A

Basic Question: What are the standard synthetic routes for methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization of substituted benzene precursors with nitriles or amines under acidic conditions. For example, 2-phenyl-1H-benzo[d]imidazole derivatives are synthesized via condensation of o-phenylenediamine with aldehydes or carboxylic acids, followed by methylation at the N1 position . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or iodine improve regioselectivity.
  • Temperature control : Reactions often proceed at 80–120°C to balance yield and decomposition risks.
    Post-synthetic modifications (e.g., carboxylation) may require protection/deprotection strategies for the amino group .

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl ester at C5, amino at N1) and confirms purity. For example, the methyl ester group typically shows a singlet at ~3.8 ppm in ¹H NMR .
  • Mass spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to validate the backbone structure .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, especially for intermediates prone to oxidation (e.g., amino groups) .

Advanced Question: How do substituents on the benzimidazole core influence bioactivity, and what strategies are used to optimize structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) at C4/C6 enhance binding to targets like EGFR by increasing electrophilicity . Methyl ester groups at C5 improve solubility but may reduce membrane permeability .
  • SAR optimization :
    • Scaffold hopping : Replacing the benzo[d] ring with pyridine or thiazole alters π-π stacking interactions .
    • Amino group functionalization : Acetylation or alkylation of the N1-amino group modulates toxicity profiles .
      Computational docking (e.g., AutoDock Vina) predicts binding affinities to guide synthetic prioritization .

Advanced Question: How can researchers address low yields during the synthesis of this compound derivatives?

Methodological Answer:
Low yields often arise from:

  • Side reactions : Competing dimerization or oxidation of the amino group. Mitigation includes using inert atmospheres (N₂/Ar) and antioxidants like BHT .
  • Incomplete cyclization : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves reaction kinetics compared to conventional heating .
  • Purification challenges : Gradient elution in flash chromatography (silica gel, hexane/EtOAc) separates closely related impurities .

Advanced Question: What computational methods are used to predict the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

  • ADMET prediction : Tools like SwissADME or ProTox-II evaluate:
    • Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
    • CYP450 inhibition : Identifies metabolic stability risks.
    • Ames test predictions : Screens for mutagenicity .
  • Molecular dynamics (MD) simulations : Assess binding mode stability with targets (e.g., EGFR) over 100-ns trajectories .

Advanced Question: How can contradictory literature data regarding the stability of this compound be resolved?

Methodological Answer:
Contradictions often arise from:

  • Storage conditions : Degradation accelerates at >4°C or under humidity. Stability studies using accelerated aging (40°C/75% RH for 30 days) with HPLC monitoring clarify shelf-life claims .
  • pH sensitivity : The compound may hydrolyze in acidic/basic conditions. Buffered solutions (pH 6–7) are recommended for biological assays .
  • Analytical variability : Cross-validate results using orthogonal methods (e.g., LC-MS vs. NMR) to rule out artifacts .

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